molecular formula C13H20O4 B14698135 Spiro[5.5]undecane-3,3-dicarboxylic acid CAS No. 18214-78-3

Spiro[5.5]undecane-3,3-dicarboxylic acid

Cat. No.: B14698135
CAS No.: 18214-78-3
M. Wt: 240.29 g/mol
InChI Key: KLTKZNIAIUVCON-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-3,3-dicarboxylic acid is a unique organic compound characterized by its spirocyclic structure, which consists of two fused six-membered rings sharing a single carbon atom. This compound is notable for its stability and interesting stereochemical properties, making it a subject of study in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undecane-3,3-dicarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives and diethyl malonate in the presence of a strong base, followed by acidification to yield the desired spiro compound . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undecane-3,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Spiro[5.5]undecane-3,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which spiro[5.5]undecane-3,3-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane-3-carboxylic acid: Similar in structure but with only one carboxylic acid group.

    1-oxa-9-azaspiro[5.5]undecane: Contains an oxygen and nitrogen atom in the spirocyclic framework, showing different chemical properties and biological activities.

Uniqueness

Spiro[5.5]undecane-3,3-dicarboxylic acid is unique due to its two carboxylic acid groups, which provide additional sites for chemical modification and potential interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

spiro[5.5]undecane-3,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c14-10(15)13(11(16)17)8-6-12(7-9-13)4-2-1-3-5-12/h1-9H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTKZNIAIUVCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309254
Record name MLS003115073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18214-78-3
Record name MLS003115073
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115073
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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